molecular formula C5H10NO3P B031142 Diethyl cyanophosphonate CAS No. 2942-58-7

Diethyl cyanophosphonate

Cat. No. B031142
CAS RN: 2942-58-7
M. Wt: 163.11 g/mol
InChI Key: ZWWWLCMDTZFSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diethyl cyanophosphonate involves several key steps that yield the compound with high efficiency. While specific methods can vary, a general approach involves the reaction of diethyl phosphite with cyanide sources under controlled conditions. For example, the synthesis of diethyl (phenylamino)methyl)phosphonate derivatives, which are structurally related, demonstrates the versatility and efficiency of phosphonate chemistry in creating complex molecules (Moumeni et al., 2020).

Molecular Structure Analysis

Diethyl cyanophosphonate's molecular structure is characterized by spectroscopic methods, including UV-Vis, FT-IR, and NMR techniques. These methods provide detailed information about the compound's electronic and molecular geometry, essential for understanding its reactivity and physical properties. For instance, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate's structural analysis was performed using DFT calculations and spectroscopic methods, showcasing the compound's detailed electronic structure and geometry (Uppal et al., 2018).

Chemical Reactions and Properties

Diethyl cyanophosphonate participates in various chemical reactions, including addition, condensation, and nucleophilic substitution, showcasing its versatility as a reagent. For example, it can undergo reactions with alkenes to form cyclopropyl α-nitrophosphonates, highlighting its reactivity towards different chemical groups and its potential in synthesizing novel organic compounds (Chemagin et al., 2010).

Physical Properties Analysis

The physical properties of diethyl cyanophosphonate, such as boiling point, melting point, and solubility, are critical for its handling and application in various chemical processes. These properties are determined through experimental measurements and theoretical calculations, providing a comprehensive understanding of the compound's behavior under different conditions.

Chemical Properties Analysis

Diethyl cyanophosphonate's chemical properties, including reactivity, stability, and functional group compatibility, are essential for its use in organic synthesis and material science. Studies such as the synthesis and characterization of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate highlight the compound's reactivity and potential in creating complex molecular architectures (Fall et al., 2020).

Scientific Research Applications

  • Synthesis of Alkynes : Diethyl (dichloromethyl)phosphonate, a related compound, is used in synthesizing alkynes like (4-methoxyphenyl)ethyne, serving as an intermediate in these syntheses (Marinetti & Savignac, 2003).

  • Anticancer Properties : Diethyl (6-amino-9H-purin-9-yl) methylphosphonate (DaMP) has been shown to induce apoptosis and cell cycle arrest in hepatocellular carcinoma BEL-7402 cells, suggesting potential for cancer treatment (Qu et al., 2010).

  • Corrosion Inhibition : Diethyl (phenylamino) methyl phosphonate derivatives demonstrate promising corrosion inhibition properties for carbon steel in acidic environments (Moumeni et al., 2020).

  • Phosphonocyanohydrin Synthesis : The addition of acylphosphonates to diethyl cyanophosphonate, catalyzed by cyanide ions, yields high quantities of phosphonocyanohydrin O-phosphates, indicating a valuable synthetic strategy (Demir, Aybey, & Emrullahoğlu, 2009).

  • Herbicidal Activity : Compounds like N-phosphonoalkylpyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidines, derived from similar processes, have shown potent herbicidal activity (Xiao, Li, & Shi, 2008).

  • Flame Retardants : Piperazine-phosphonates derivatives, which could be synthesized using related methods, effectively prevent thermal degradation of cotton fabric, making them suitable as flame retardants (Nguyen et al., 2014).

  • Detection of Nerve Agents : Several studies have focused on the detection of nerve agent simulants like diethyl cyanophosphonate using various methods, including electrochemical techniques and fluorescent probes (Churchill et al., 2017; Fathi et al., 2011; Jang, Murale, & Churchill, 2014).

Safety And Hazards

Diethyl cyanophosphonate is highly toxic and corrosive . It is classified as a flammable liquid, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It must be handled in a well-ventilated fume hood .

Future Directions

A trinuclear zinc (II) cluster has been synthesized as a probe for the selective detection and degradation of Diethyl cyanophosphonate . This represents a promising direction for future research and applications of Diethyl cyanophosphonate.

properties

IUPAC Name

diethoxyphosphorylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO3P/c1-3-8-10(7,5-6)9-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWWLCMDTZFSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183639
Record name Diethylphosphorocyanidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; [Alfa Aesar MSDS]
Record name Diethyl cyanophosphonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20583
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Diethyl cyanophosphonate

CAS RN

2942-58-7
Record name Diethyl cyanophosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2942-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylphosphorocyanidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylphosphorocyanidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl cyanidophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLPHOSPHOROCYANIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAD4WPZ7T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In order to try different protecting groups on the phosphate, several other methods of phosphorylation were attempted. These included the use of alkylamidophosphines, which have been shown to readily phosphorylate alcohols and phenols in high yield. For example, di-tert-butyloxy (N,N-diisopropylamido)phosphine, prepared from dichloro(N,N-diisopropylamido)phosphine and tert-butanol was allowed to react with diphenol 1 in the presence of 1H-tetrazole. After phosphorylating diphenol 1, subsequent in situ oxidation of the trivalent phosphorous to the pentavalent species with meta-chloroperoxybenzoic acid did not result in the desired phosphate. Perhaps this unpromising result arose from the steric crowding involved with four tert-butyl groups in the 2′- and 3′- positions, or from the oxidation step which may have effected the stilbene olefin. Interestingly, the use of dibenzyloxy(N,N-diisopropylamido)phosphine under the reaction conditions just described did afford phosphate 10 but only in 10% yield. Two other phosphorylation methods were attempted using di-tert-butyl phosphite with an in situ generation of the appropriate halide (Br, Cl), and N,N-diisopropylphosphorodiamidic chloride. Neither method led to the corresponding diphosphate analog of dibenzylphosphate 10. Diphosphorylation of 1 was also achieved in good yield with diethylcyano-phosphonate. However, this method proved to be problematic due to harsh conditions needed to remove an ethyl group.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N,N-diisopropylphosphorodiamidic chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl cyanophosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl cyanophosphonate
Reactant of Route 3
Diethyl cyanophosphonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diethyl cyanophosphonate
Reactant of Route 5
Reactant of Route 5
Diethyl cyanophosphonate

Citations

For This Compound
675
Citations
AK Das, S Goswami, CK Quah, HK Fun - RSC advances, 2016 - pubs.rsc.org
Anion to nerve agent simulant detection by relay recognition has been designed and realized for the first time with sequence specificity (F− → DCNP) via a fluorescence “off–on–on” …
Number of citations: 0 pubs.rsc.org
A Guzmán, E Diaz - Synthetic communications, 1997 - Taylor & Francis
… Circuit0 Exterior, Ciudad Universitaria Coyoacan, 045 10, Mexico DF Abstract: Phosphorylation of phenols with diethyl cyanophosphonate in methylene chloride solution …
Number of citations: 0 www.tandfonline.com
A Manna, K Jana, N Guchhait, S Goswami - New Journal of Chemistry, 2017 - pubs.rsc.org
… FHC becomes important when it is used as a discriminating agent for the nerve agent simulant sarin mimic diethyl chlorophosphate (DCP) and tabun mimic diethyl cyanophosphonate (…
Number of citations: 0 pubs.rsc.org
K Masutani, T Minowa, Y Hagiwara… - Bulletin of the Chemical …, 2006 - journal.csj.jp
… Primary alkyl diphenylphosphinites, 2,6-dimethyl-1,4-benzoquinone (DMBQ), and diethyl cyanophosphonate gave the corresponding nitriles in high yields. During the above …
Number of citations: 0 www.journal.csj.jp
S Thakur, J Rohilla, K Kumar, H Kumar, R Singh… - Analyst, 2023 - pubs.rsc.org
Diethyl cyanophosphonate (DCNP), a simulant of Tabun, is a common pollutant in pharmaceutical waste and poses a high risk to living organisms. Herein, we demonstrate a …
Number of citations: 0 pubs.rsc.org
A Guzman, R Alfaro, E Diaz - Synthetic communications, 1999 - Taylor & Francis
… As part of our investigation on synthetic applications of diethyl cyanophosphonate, we … A representative experimental procedure (entry 1 in table): To a solution of 1.63g (10 mmol) …
Number of citations: 0 www.tandfonline.com
T Mukaiyama, K Masutani, Y Hagiwara - Chemistry letters, 2004 - journal.csj.jp
… While the use of diethyl cyanophosphonate also gave it in 35% yield (Table 1, Entry 3). After screening several reaction conditions, the nitrile was obtained eventually in 82 …
Number of citations: 0 www.journal.csj.jp
Y Kim, YJ Jang, SV Mulay, TTT Nguyen… - … A European Journal, 2017 - Wiley Online Library
… The reaction of diethyl cyanophosphonate with the oxime … substitution reaction with diethyl cyanophosphonate, resulting in … for the detection of diethyl cyanophosphonate in both gas and …
AS Demir, A Aybey, M Emrullahoglu - Synthesis, 2009 - thieme-connect.com
… of the reaction of the diethyl cyanophosphonate with … diethyl cyanophosphonate both as a cyanide source and as an electrophile. Moreover, we hoped that diethyl cyanophosphonate …
Number of citations: 0 www.thieme-connect.com
YJ Jang, SV Mulay, Y Kim, P Jorayev… - New Journal of …, 2017 - pubs.rsc.org
… The probe showed fluorescence enhancement selectively with diethyl chlorophosphate (DCP) over close competitors diethyl cyanophosphonate (DECP), and diethyl …
Number of citations: 0 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.